![molecular formula C44H70O16 B1246885 Polyphyllin I CAS No. 50773-41-6](/img/structure/B1246885.png)
Polyphyllin I
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Polyphyllin I is a bioactive constituent extracted from Paris polyphylla and has strong anti-tumor activity . It is a steroid saponin that has been found in P. polyphylla and has anticancer activity . It decreases the proliferation of, and induces apoptosis in, MCF-7 and MDA-MB-231 cells .
Synthesis Analysis
Polyphyllin I is a small molecular monomer extracted from Rhizoma of Paris polyphylla . The content of polyphyllin in rhizomes of P. polyphylla treated with TPB with LgD2 strain was determined using High Performance Liquid Chromatography and the expressed genes were analyzed by RNA-seq .
Molecular Structure Analysis
The molecular structure of Polyphyllin I can be found in various sources .
Chemical Reactions Analysis
The genes in polyphyllins pathway mixed with other steroid biosynthetic genes form an extremely complex biosynthetic network in Paris polyphylla with a giant genome .
Physical And Chemical Properties Analysis
Polyphyllin I is a small molecular monomer extracted from Rhizoma of Paris polyphylla . It is used in the treatment of infectious disease and cancer . It inhibits proliferation and induces apoptotic cell death in U251 cells . It is an activator of the JNK signaling pathway with a potential anti-glioma effect .
Scientific Research Applications
Anti-Cancer Activities
Background: Colon cancer is a common malignant tumor of the digestive tract, and early-stage treatments significantly impact patient survival rates. PPI, a pennogenyl saponin found in Paris polyphylla, has demonstrated strong anti-cancer effects in previous studies.
Mechanism of Action:- ROS (Reactive Oxygen Species) : Increased ROS levels are associated with autophagy and apoptosis induced by PPI .
Hepatocellular Carcinoma (HCC)
Inhibition of Cell Proliferation:- In human hepatocellular carcinoma cells (SMCC-7721), PPI inhibits cell proliferation by regulating the PI3K/mTOR signaling pathway .
Other Cancers and Infections
Broad-Spectrum Effects:- Additionally, it shows promise against arthritis, influenza, sore toxins, and bacterial infections .
Ferroptosis in Acute Myeloid Leukemia (AML)
Intracellular Iron Levels and Oxidative Toxicity:- PPI increases intracellular iron levels, promoting oxidative toxicity and potentially inducing ferroptosis in AML cells .
Combination Therapy with Palbociclib
Non-Small Cell Lung Cancer (NSCLC):Mechanism of Action
Target of Action
Polyphyllin I, a steroidal saponin isolated from Paris polyphylla, has been found to target multiple pathways and proteins in cells. It has been shown to target the PI3K/SREBP-1/SCD1 axis in acute myeloid leukemia cells . In addition, it has been found to modulate microglial polarization towards an anti-inflammatory M2 phenotype in cerebral ischemia .
Safety and Hazards
Future Directions
Research trends and hotspots of polyphyllin in high-incidence cancers have been visualized using bibliometric analysis . The investigation of polyphyllin D has emerged as a primary focus in this field, with lung cancer, breast cancer, and liver cancer being the key areas of current research . Lastly, polyphyllin saponins show potential application in the field of cancer .
properties
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-5-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H70O16/c1-19-8-13-44(53-18-19)20(2)30-27(60-44)15-26-24-7-6-22-14-23(9-11-42(22,4)25(24)10-12-43(26,30)5)55-41-38(59-39-35(51)33(49)31(47)21(3)54-39)36(52)37(29(17-46)57-41)58-40-34(50)32(48)28(16-45)56-40/h6,19-21,23-41,45-52H,7-18H2,1-5H3/t19-,20+,21+,23+,24-,25+,26+,27+,28+,29-,30+,31+,32+,33-,34-,35-,36+,37-,38-,39+,40+,41-,42+,43+,44-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRRDDWMXYOSKIC-IPKCVOQPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)C)OC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H70O16 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
855.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-5-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.